Cas no 120722-04-5 (11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI))
120722-04-5 structure
Product Name:11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI)
Numero CAS:120722-04-5
MF:C26H28O10
MW:500.494528770447
CID:98032
PubChem ID:14240963
Update Time:2025-04-18
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI)
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(...
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8a
- 12ALPHA-HYDROXYEVODOL
- 12α-Hydroxyevodol
- (-)-12a-Hydroxyevodol
- Limonoicacid, 5,6-didehydro-6,12-dihydroxy-, 3,19:16,17-dilactone, (12a)-
- [ "" ]
- CS-0016263
- A-Hydroxyevodol
- HY-N1026
- (-)-12alpha-Hydroxyevodol
- 120722-04-5
- FS-10235
- (-)-12
- (4AS,8aR,8bR,9aS,12S,12aS,13S,14aR,14bR)-12-(furan-3-yl)-7,13-dihydroxy-6,6,8a,12a-tetramethyl-4,4a,8a,12,12a,13,14,14a-octahydro-1H,3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromene-3,8,10(6H,9aH)-trione
- AKOS032962257
- (1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
- DA-59858
-
- Inchi: 1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1
- Chiave InChI: GVZAWWJSPGIYFX-MLAPLXGTSA-N
- Sorrisi: O1[C@@H]2C(=O)O[C@@H](C3=COC=C3)[C@]3(C)[C@H](C[C@@H]4[C@@]56COC(C[C@@H]5OC(C)(C)C6=C(C([C@@]4(C)[C@]132)=O)O)=O)O
Proprietà calcolate
- Massa esatta: 500.16800
- Massa monoisotopica: 500.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 1
- Complessità: 1140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 145A^2
- XLogP3: 0.1
Proprietà sperimentali
- Colore/forma: Cryst.
- PSA: 145.03000
- LogP: 1.91400
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H19040-5 mg |
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) |
120722-04-5 | 5mg |
¥5600.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2604-1 mg |
12alpha-Hydroxyevodol |
120722-04-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
| A2B Chem LLC | AE17392-5mg |
12alpha-Hydroxyevodol |
120722-04-5 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2604-1 ml * 10 mm |
12alpha-Hydroxyevodol |
120722-04-5 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
| TargetMol Chemicals | TN2604-5 mg |
12alpha-Hydroxyevodol |
120722-04-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN2604-1 mL * 10 mM (in DMSO) |
12alpha-Hydroxyevodol |
120722-04-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H19040-5mg |
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) |
120722-04-5 | ,98.0% | 5mg |
¥5600.0 | 2023-09-07 | |
| TargetMol Chemicals | TN2604-5mg |
12alpha-Hydroxyevodol |
120722-04-5 | 5mg |
¥ 3940 | 2024-07-20 | ||
| Cooke Chemical | M3108335-5mg |
12α-Hydroxyevodol |
120722-04-5 | 98% | 5mg |
RMB 2660.00 | 2025-02-21 |
11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI) Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
120722-04-5 (11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione,8-(3-furanyl)-4a,8,8a,9,10,10a,14,14a-octahydro-3,9-dihydroxy-2,2,4a,8a-tetramethyl-,[4aR-(4aa,4bR*,5ab,8b,8ab,9b,10ab,10bR*,14ab)]- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti